3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride
Description
3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride is a tertiary amine alcohol hydrochloride salt featuring an ethyl group and a 2,2,2-trifluoroethyl substituent on the nitrogen atom. The trifluoroethyl group introduces significant electron-withdrawing effects due to fluorine’s high electronegativity, which reduces the basicity of the adjacent amine and enhances metabolic stability . This compound’s structural features make it relevant in pharmaceutical research, particularly in modulating bioavailability and receptor interactions.
Properties
IUPAC Name |
3-[ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-2-11(4-3-5-12)6-7(8,9)10;/h12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGKSOOMUVAHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCO)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies
One approach involves utilizing 2-amino-N-(2,2,2-trifluoroethyl) acetamide as a starting material in preparative methods. This method includes several steps:
- Reacting a compound of Formula 2 with a compound of Formula 3 and a coupling reagent to form an intermediate of Formula 4 in the presence of a base.
- Contacting the intermediate of Formula 4 with hydrogen in the presence of a hydrogenolysis catalyst to yield a compound of Formula 1.
- Optionally, the compound of Formula 1 can be reacted with an acid of Formula 5 (HX) to provide the compound of Formula 1 in HX salt form (Formula 1A). X can be Cl, Br, CF\$$3\$$CO\$$2\$$, CH\$$3\$$SO\$$3\$$, (SO\$$4\$$)$$(1/2)\$$ or (PO\$$4\$$)$$(1/3\$$.
Another approach involves reactions of trifluoromethyl alcohols with amines. For example, reactions of 2,2-bis(trifluoromethyl)oxirane with dimethylamine, aniline, and 4-fluoroaniline occur at ambient temperature without any solvent, leading to $$N$$-substituted β-amino-α,α-bis(trifluoromethyl)ethanols in 66–83% yield.
Specific Reactions and Conditions
- Displacement Reactions : The chloride of 2-chloropyridine can be displaced with amino propanol to generate 3-(2-pyridinylamino)-1-propanol in 74% yield.
- Salt Formation : Acid addition salts are generally prepared from the parent compound and an excess of an acid, such as hydrochloric acid, in a suitable solvent.
Example Procedures
A process for preparing compounds with a propanol moiety involves several steps:
- Treating 2-chloropyridine, 2-fluoropyridine, or 2-bromopyridine with 3-aminopropanol to form a compound with a specific formula.
- Converting the resulting compound to another intermediate at temperatures below 15°C.
- Adding borane reagents such as borane dimethylsulfide, diborane, or borane tetrahydrofuran at temperatures from -20°C to -70°C.
Data Table: Synthesis Methods Overview
Key Considerations
- Reaction Conditions : Maintaining specific temperatures, such as temperatures below 15°C or cryogenic conditions (e.g., -20°C to -70°C) during borane reagent addition, is crucial for controlling reaction selectivity and yield.
- Choice of Acids : The selection of acid (hydrochloric, hydrobromic, etc.) impacts the final salt formed, influencing the compound's properties such as solubility and stability.
- Protecting Groups : Introduction and removal of protecting groups may be necessary to prevent unwanted side reactions, particularly when dealing with multifunctional molecules.
- Solvents : The choice of solvent can significantly affect the reaction rate and product yield. For instance, methylene chloride is used in several steps for its appropriate polarity and ability to dissolve organic compounds.
- Purification : Methods like silica gel chromatography are essential for isolating the desired product from byproducts and unreacted starting materials.
Scientific Research Applications
Chemistry
In organic chemistry, 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride serves as a building block for synthesizing complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
The compound has been investigated for its potential as a biochemical probe due to the trifluoroethyl group's ability to modulate interactions with biological macromolecules. Studies suggest that it may enhance binding affinities to certain enzymes or receptors, thus influencing metabolic pathways.
Medicine
Research into the therapeutic properties of this compound indicates its potential utility as a precursor in drug development. Its unique properties may allow it to act as an effective agent in treating various diseases by modulating biological targets .
Case Study 1: Drug Development
A study explored the use of this compound in developing inhibitors for specific enzymes involved in metabolic disorders. The compound showed promising results in enhancing the efficacy of lead compounds by improving their pharmacokinetic profiles due to its lipophilicity.
Case Study 2: Biochemical Probes
In another study, researchers utilized this compound as a probe to investigate protein-ligand interactions. The introduction of the trifluoroethyl group significantly altered binding dynamics compared to non-fluorinated analogs, demonstrating its potential in studying complex biochemical systems.
Mechanism of Action
The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, emphasizing substituent variations and their implications:
Key Comparative Analysis
Trifluoroethyl vs. Chloroethyl Substituents
- Electron-Withdrawing Effects : The trifluoroethyl group in the target compound exerts stronger inductive effects than the chloroethyl group in ’s analog. This lowers the amine’s basicity, reducing protonation in physiological environments and altering distribution .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism enhances the target compound’s stability compared to the chloroethyl analog, which may undergo dechlorination or oxidation .
Ethyl vs. Isopropyl Substituents
- This contrasts with the target compound’s ethyl group, which balances lipophilicity and steric accessibility .
Chain Length and Functional Groups
- The shorter carbon chain and hydroxyl group in (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride () reduce lipophilicity (LogP ~0.5–1.0), limiting membrane permeability compared to the target compound’s longer propanol chain .
Physicochemical and Pharmacological Implications
Fluorine’s Role in Bioavailability
The trifluoroethyl group in the target compound enhances lipophilicity (LogP ~1.8–2.2), promoting passive diffusion across membranes while maintaining solubility via the hydrochloride salt.
Solid-State Considerations
Patent data () highlights the importance of trifluoroethyl-containing compounds in solid-state formulations. The hydrochloride salt form of the target compound likely improves crystallinity and shelf stability compared to free-base analogs .
Impurity Profiles
Related propanolamine derivatives, such as those with thiophene or naphthalene substituents (), may arise as synthetic by-products. Rigorous purification is critical to minimize impurities that could alter pharmacological activity .
Biological Activity
3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride (CAS No. 1461714-45-3) is a chemical compound notable for its unique trifluoroethyl group, which enhances its physicochemical properties and biological activity. This article delves into its biological mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO. The trifluoroethyl group contributes to increased lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical research.
| Property | Value |
|---|---|
| Molecular Weight | 221.64 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoroethyl group enhances binding affinity, leading to modulation of various metabolic pathways. This can result in either inhibition or activation of biological processes, depending on the target involved .
1. Pharmacological Potential
Research indicates that compounds containing trifluoroethyl groups can exhibit various pharmacological effects. For instance, studies have shown that analogs with similar structures can stimulate adenylyl cyclase activity in neuronal tissues . The relaxant effects observed in vascular smooth muscle tissues suggest potential applications in cardiovascular therapeutics.
2. Chemical Probes
Due to its unique structure, this compound is being explored as a biochemical probe to study enzyme activities and receptor interactions .
Comparative Studies
Comparative analysis with similar compounds reveals distinct differences in biological activity and physicochemical properties:
| Compound Name | Lipophilicity | Metabolic Stability | Biological Activity |
|---|---|---|---|
| This compound | High | High | Modulates pathways |
| 3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride | Moderate | Moderate | Weaker activity |
| 3-[Ethyl(2,2,2-difluoroethyl)amino]propan-1-ol hydrochloride | Moderate | Low | Limited effects |
The presence of the trifluoroethyl group in the first compound significantly enhances its properties compared to its analogs .
Case Study 1: Vascular Relaxation
A study investigated the effects of N-trifluoroethyldopamine analogs on isolated rabbit renal arteries. The findings indicated that both N-ethyl and N-trifluoroethyldopamine produced a relaxant effect without selectivity for dopamine receptors . This highlights the potential utility of trifluoroethyl-containing compounds in vascular medicine.
Case Study 2: Enzyme Interaction
Research focused on the interaction of trifluoroethyl-containing compounds with adenylyl cyclase demonstrated that these compounds could stimulate enzyme activity in a dose-dependent manner. This suggests that this compound may also influence signaling pathways critical for cellular responses .
Q & A
Q. What are the common synthetic routes for 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride?
Methodological Answer: The synthesis typically involves alkylation of a primary amine followed by salt formation. For example:
- Step 1 : React 3-aminopropanol with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethyl group.
- Step 2 : Ethylation via ethyl bromide or reductive amination using sodium cyanoborohydride in the presence of ethylamine.
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in ethanol .
Alternative routes may use ethylene oxide for ethoxidation, followed by chlorination (e.g., thionyl chloride) to install reactive intermediates .
Q. How is the compound purified, and what analytical methods confirm its purity?
Methodological Answer:
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) are standard methods.
- Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
- GC-MS : For volatile impurities, employ a DB-5 column and electron ionization to detect residual solvents or side products .
Q. What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments (e.g., ethyl, trifluoroethyl, and hydroxyl groups). ¹⁹F NMR confirms trifluoromethyl signals at ~-70 ppm .
- IR : Peaks at ~3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (N-H bend), and 1100–1200 cm⁻¹ (C-F stretches) validate functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion (calculated m/z for C₇H₁₄F₃NO: 208.1) .
Advanced Research Questions
Q. How can the alkylation step in synthesis be optimized to improve yield?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF or THF) enhance nucleophilicity. For trifluoroethylation, DMF at 60°C improves reaction rates .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate biphasic reactions.
- Temperature Control : Gradual addition of alkylating agents at 0–5°C minimizes side reactions (e.g., over-alkylation) .
- Monitoring : Use TLC (silica, ninhydrin staining) or in-situ FTIR to track amine consumption .
Q. What strategies identify and quantify process-related impurities?
Methodological Answer:
- HPLC-MS : Hyphenated techniques (e.g., LC-QTOF-MS) detect impurities like N-ethyl byproducts or unreacted intermediates . Compare retention times and fragmentation patterns against synthetic standards .
- Forced Degradation : Expose the compound to heat (60°C), acidic (0.1M HCl), or oxidative (H₂O₂) conditions to simulate impurities. Quantify degradation products using calibrated UV response factors .
- NMR Spectroscopy : ¹H-¹³C HSQC or COSY experiments resolve overlapping signals from structurally similar impurities .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 25°C/60% RH (ICH guidelines) and analyze degradation over 4 weeks. Use HPLC to monitor hydrolysis of the amino alcohol moiety .
- pH-Dependent Stability : Prepare buffered solutions (pH 1–10) and incubate at 37°C. The hydrochloride salt is stable in acidic conditions (pH 3–5) but degrades in alkaline media via β-elimination , forming aldehydes .
- Thermal Analysis : DSC/TGA reveals decomposition onset temperatures (~200°C) and hygroscopicity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
